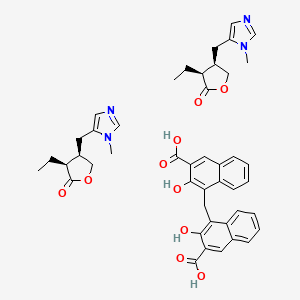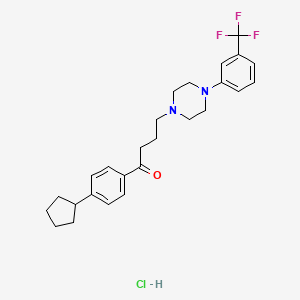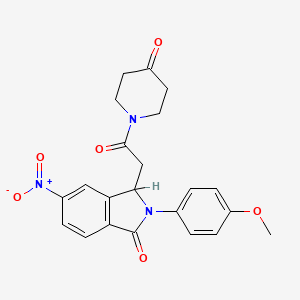
4,4'-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming multiple derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride typically involves the reaction of 1,6-hexamethylene diisocyanate with alpha-chloromethyl-1-piperazineethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, like triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4,4’-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and protein functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Bis(chloromethyl)-1,1’-biphenyl
- 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
- 2,2’-Bis(bromomethyl)-1,1’-biphenyl
Uniqueness
4,4’-(1,6-Hexamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride is unique due to its specific structure, which includes both piperazine and hexamethylene moieties. This structure allows for diverse chemical reactivity and the formation of various derivatives, making it a valuable compound in scientific research.
Propiedades
Número CAS |
102233-21-6 |
|---|---|
Fórmula molecular |
C20H44Cl6N4O2 |
Peso molecular |
585.3 g/mol |
Nombre IUPAC |
1-chloro-3-[4-[6-[4-(3-chloro-2-hydroxypropyl)piperazin-1-yl]hexyl]piperazin-1-yl]propan-2-ol;tetrahydrochloride |
InChI |
InChI=1S/C20H40Cl2N4O2.4ClH/c21-15-19(27)17-25-11-7-23(8-12-25)5-3-1-2-4-6-24-9-13-26(14-10-24)18-20(28)16-22;;;;/h19-20,27-28H,1-18H2;4*1H |
Clave InChI |
XLGMFDBMHSATLD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCCCCN2CCN(CC2)CC(CCl)O)CC(CCl)O.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


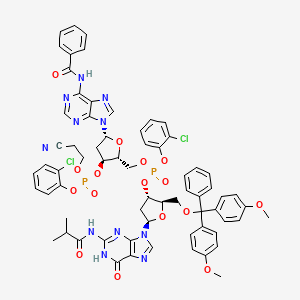
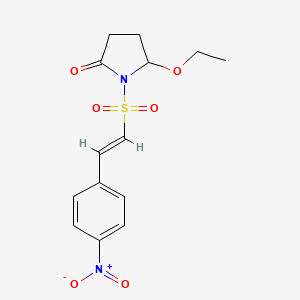
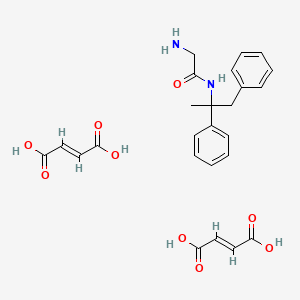




![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)
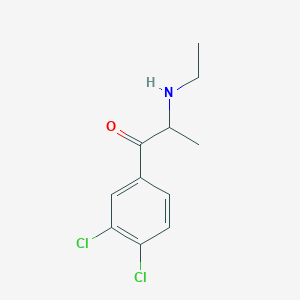

![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
